4-(4-Methoxyphenyl)azepane-1-carboxamide
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Overview
Description
4-(4-Methoxyphenyl)azepane-1-carboxamide is a chemical compound with the molecular formula C14H20N2O2. It is known for its potential therapeutic applications and has gained significant attention in scientific research. The compound consists of an azepane ring substituted with a methoxyphenyl group and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)azepane-1-carboxamide can be achieved through various synthetic routes. One common method involves the Pd/LA-catalyzed decarboxylation enabled exclusive [5 + 2] annulation toward N-aryl azepanes . This reaction proceeds smoothly under mild conditions with ample reaction scope and CO2 as the byproduct. The combination of Pd(TFA)2 and BF3·Et2O has proven to be effective in forming the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)azepane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxyphenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the compound.
Scientific Research Applications
4-(4-Methoxyphenyl)azepane-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: It serves as a key intermediate in synthetic chemistry for the preparation of various derivatives.
Biology: The compound has been studied for its potential as a novel inhibitor, antidiabetic, anticancer, and DNA binding reagent.
Medicine: It holds promise in therapeutic applications, particularly in the development of new drugs.
Industry: The compound’s unique structure makes it valuable in the synthesis of complex molecules for industrial purposes.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)azepane-1-carboxamide involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of specific pathways or activation of others.
Comparison with Similar Compounds
Similar Compounds
Proheptazine: An opioid analgesic with similar structural features.
Benzoazepanes: Compounds with a fused benzene ring and azepane ring, used in various therapeutic applications.
Uniqueness
4-(4-Methoxyphenyl)azepane-1-carboxamide is unique due to its specific substitution pattern and the presence of both a methoxyphenyl group and a carboxamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(4-methoxyphenyl)azepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-18-13-6-4-12(5-7-13)11-3-2-9-16(10-8-11)14(15)17/h4-7,11H,2-3,8-10H2,1H3,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHMUXXIWSLQKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCN(CC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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